N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide
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Overview
Description
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide:
Mechanism of Action
Mode of Action
The mode of action of N-[(2S)-bicyclo[22It is known that the compound can undergo reactions with other substances such as epichlorohydrin . .
Biochemical Pathways
The biochemical pathways affected by N-[(2S)-bicyclo[22The compound is known to participate in reactions that lead to the formation of new compounds , but the downstream effects on biochemical pathways remain to be investigated.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide typically begins with bicyclo[2.2.1]heptan-2-ol.
Sulfonamide Formation: The hydroxyl group of bicyclo[2.2.1]heptan-2-ol is converted to a sulfonamide group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methanesulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bicyclo[2.2.1]heptane ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The unique structure of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide makes it a potential ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used in studies to understand the interactions of bicyclic compounds with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure.
Bicyclo[2.2.1]heptan-2-ol: The alcohol derivative.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness: N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts different chemical and biological properties compared to its analogs. This makes it particularly useful in applications where sulfonamide functionality is desired.
Properties
IUPAC Name |
N-[(2S)-2-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJDCHSWESIWMR-RRQHEKLDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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